

A Comparative Guide to Quantum Chemical Calculations of cis-2-Pentenenitrile

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Compound of Interest

Compound Name: *cis-2-Pentenenitrile*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculations for **cis-2-Pentenenitrile**, alongside its isomers. It is intended to serve as a valuable resource for researchers and professionals in drug development and computational chemistry, offering insights into the molecule's structural and energetic properties through theoretical calculations and experimental data.

Introduction to cis-2-Pentenenitrile and its Isomers

cis-2-Pentenenitrile (C_5H_7N) is an unsaturated nitrile with a growing presence in organic synthesis.^[1] Its isomers, including the trans configuration and other structural variations, are also of significant interest due to their potential applications and differing stabilities. Quantum chemical calculations offer a powerful tool to investigate the electronic structure, geometry, and vibrational frequencies of these molecules, providing insights that complement experimental findings.

This guide focuses on comparing the theoretical data of **cis-2-Pentenenitrile** with its closely related isomers, leveraging existing computational studies on similar C_5H_7N molecules. While direct and comprehensive quantum chemical calculations specifically for **cis-2-Pentenenitrile** are not readily available in published literature, this guide constructs a comparative analysis using the best available data.

Experimental Data for cis-2-Pentenitrile

A foundational study by Compton and Murphy in 1981 provides key experimental data on **cis-2-Pentenitrile**, which serves as a benchmark for computational models.[\[2\]](#)

Experimental Protocols

Infrared and Raman Spectroscopy: The infrared spectra of gaseous and liquid **cis-2-pentenitrile** were recorded, along with the Raman spectra of the liquid and solid states. These spectroscopic methods provide information about the vibrational modes of the molecule, which are dependent on its structure and bonding.[\[2\]](#)

Summary of Experimental Data

Property	Value	Reference
Molecular Formula	C ₅ H ₇ N	[1]
Molecular Weight	81.12 g/mol	[1]
IUPAC Name	(Z)-pent-2-enitrile	[1]

Quantum Chemical Calculations: A Comparative Analysis

While a dedicated computational study on **cis-2-Pentenitrile** is not available in the reviewed literature, a recent study on the gas-phase pyrolysis of trans-3-pentenitrile provides valuable computational data for a range of C₅H₇N isomers.[\[3\]](#) This allows for a comparative analysis of the energetic properties of molecules closely related to **cis-2-Pentenitrile**.

Computational Methodology

The computational methods employed in the study of trans-3-pentenitrile and its isomers serve as a robust template for calculations on **cis-2-Pentenitrile**.[\[3\]](#)

Geometry Optimization and Vibrational Frequencies: Geometries of the C₅H₇N isomers were optimized using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Vibrational frequencies were also computed at this level to obtain zero-point vibrational energy (ZPE) corrections.[\[3\]](#)

Single-Point Energy Calculations: To achieve higher accuracy in energy calculations, the explicitly correlated coupled-cluster method, CCSD(T)-F12, with a cc-pVTZ-f12 basis set was used on the B3LYP optimized geometries.^[3]

Comparative Computational Data

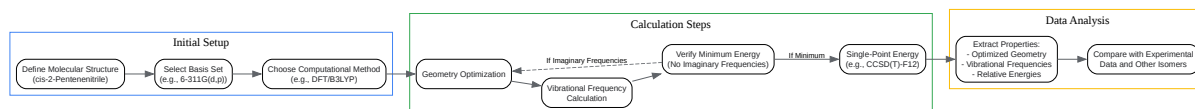
The following table presents the relative energies of several C₅H₇N isomers, calculated at the CCSD(T)-F12/cc-pVTZ-f12//B3LYP/6-311G(d,p) + ZPE level of theory, with trans-3-pentenitrile as the reference (0 kJ/mol).^[3] This data highlights the relative stabilities of different isomers.

Isomer	Relative Energy (kJ/mol)
trans-3-Pentenitrile	0
2-Cyano-1,3-butadiene (gauche)	10
cis-2,4-Pentadienenitrile	15 kJ/mol higher than trans counterpart ^[3]
2-Cyano-1,3-butadiene (anti)	23
2,3-Pentadienenitrile	57
3,4-Pentadienenitrile	70
3-Pentynenitrile	75

It is noteworthy that cis isomers are generally calculated to have higher energies (be less stable) than their trans counterparts.^[3]

Visualizing Computational Workflows

A typical workflow for quantum chemical calculations on a molecule like **cis-2-Pentenitrile** is illustrated below. This process involves initial structure generation, geometry optimization, frequency analysis to confirm a true energy minimum, and subsequent single-point energy calculations for higher accuracy.

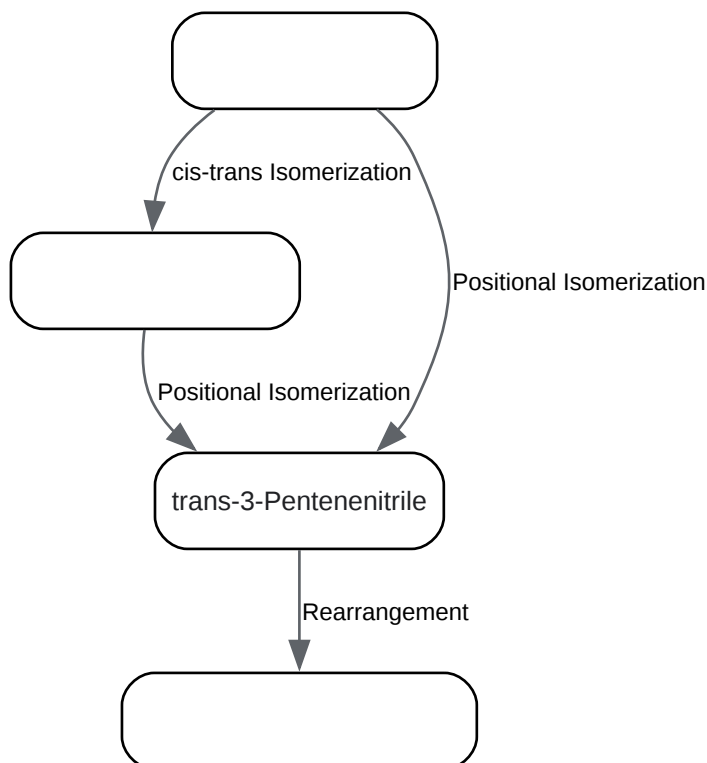


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Caption: A generalized workflow for performing quantum chemical calculations.

Logical Relationship of Isomers

The relationship between **cis-2-pentenitrile** and its isomers can be visualized as a network of potential transformations, such as isomerization. Understanding these relationships is crucial for applications in synthesis and materials science.



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Caption: Isomeric relationships of pentenenitrile.

Conclusion

This guide demonstrates that while direct, comprehensive computational studies on **cis-2-Pentenenitrile** are not prominently featured in recent literature, a robust comparative analysis can be constructed. By utilizing experimental data as a benchmark and leveraging computational results from closely related isomers, valuable insights into the properties of **cis-2-Pentenenitrile** can be obtained. The provided computational workflow and data serve as a practical starting point for researchers wishing to conduct their own detailed theoretical investigations into this and similar unsaturated nitriles. Future computational work should focus on a direct and thorough investigation of **cis-2-Pentenenitrile** to build upon the foundational experimental work and the comparative data presented here.

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References

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